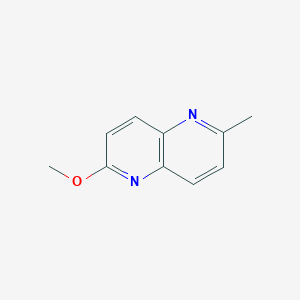

2-Methoxy-6-methyl-1,5-naphthyridine

Description

Overview of Naphthyridine Isomers and their Chemical Relevance

Naphthyridines are bicyclic aromatic compounds consisting of two fused pyridine (B92270) rings. They are structural isomers of naphthalene (B1677914) where two carbon atoms are replaced by nitrogen atoms, earning them the systematic name diazanaphthalenes. nih.govresearchgate.net Depending on the position of the two nitrogen atoms in the fused rings, six distinct isomers are possible: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govmdpi.com

These isomers have been referred to by various names throughout history, including "pyridopyridines" and "benzodiazines," which led to confusion in early literature. digitallibrary.co.innih.gov However, the nomenclature was standardized, and since 1936, they have been indexed in Chemical Abstracts as "naphthyridines," the name originally proposed by Reissert in 1893. digitallibrary.co.innih.gov

Table 1: The Six Isomers of Naphthyridine

| Isomer Name | Alternative Names |

| 1,5-Naphthyridine (B1222797) | Pyrido[3,2-b]pyridine |

| 1,6-Naphthyridine | Pyrido[3,4-b]pyridine |

| 1,7-Naphthyridine | Pyrido[4,3-b]pyridine |

| 1,8-Naphthyridine (B1210474) | Pyrido[2,3-b]pyridine |

| 2,6-Naphthyridine (B1209661) | Pyrido[3,4-c]pyridine |

| 2,7-Naphthyridine | Pyrido[4,3-c]pyridine |

The history of naphthyridine chemistry began in 1893 with the synthesis of the first derivative, a 1,8-naphthyridine, by Reissert. nih.govmdpi.com However, it took several decades for the field to mature. The first unsubstituted naphthyridine, specifically 1,5-naphthyridine, was synthesized in 1927 by Bobranski and Sucharda, who adapted the well-known Skraup quinoline (B57606) synthesis. nih.gov The remaining unsubstituted parent isomers were prepared later, with 1,6-, 1,7-, and 2,7-naphthyridine being synthesized in 1958, and 2,6-naphthyridine isolated in 1965. mdpi.com

Early research was often hampered by structural uncertainties and inconsistent naming conventions. digitallibrary.co.in A reliable and systematic body of literature began to form after 1930, following the adoption of the current Chemical Abstracts nomenclature. digitallibrary.co.in Research into the 1,8-naphthyridine isomer and its derivatives has been particularly extensive, largely driven by the discovery of the potent antimicrobial properties of nalidixic acid. digitallibrary.co.inwikipedia.org Nevertheless, all six isomeric systems have been the subject of dedicated research, leading to a wealth of knowledge regarding their synthesis, reactivity, and applications. digitallibrary.co.innih.gov

The 1,5-naphthyridine isomer possesses a unique arrangement of its nitrogen atoms, located at positions 1 and 5. This C2h symmetric structure results in specific electronic properties. dntb.gov.ua Like pyridine, the naphthyridine rings are π-deficient due to the high electronegativity of the nitrogen atoms, which withdraws electron density from the aromatic system. This electron deficiency makes the scaffold susceptible to nucleophilic attack and influences its reactivity in various chemical transformations. nih.gov

Spectroscopic and theoretical studies have been conducted to understand the electronic transitions and vibronic coupling within the 1,5-naphthyridine molecule. dntb.gov.uacapes.gov.br The electronic absorption spectra reveal complex transitions, including n→π* and π→π* transitions, which are sensitive to the molecular environment and substitution. dntb.gov.uacapes.gov.br The inherent electronic nature of the 1,5-naphthyridine core is a critical factor in determining the behavior of its substituted derivatives, including 2-methoxy-6-methyl-1,5-naphthyridine.

Importance of Substituent Effects in Heterocyclic Systems

Substituents play a crucial role in modulating the properties of heterocyclic rings. By adding groups to the core scaffold, chemists can fine-tune a molecule's electronic distribution, steric profile, and ultimately, its chemical reactivity and biological activity. minia.edu.eg In the case of this compound, the methoxy (B1213986) and methyl groups at the C-2 and C-6 positions, respectively, exert significant influence. evitachem.com

The methoxy group (-OCH₃) is a particularly interesting substituent due to its dual electronic nature. It exhibits a strong electron-donating effect through resonance (+M effect) because of the lone pairs on the oxygen atom, and a weaker electron-withdrawing effect through induction (-I effect) due to the oxygen's electronegativity. minia.edu.egnih.gov

Beyond its electronic contribution, the methyl group also introduces steric bulk. This can influence the molecule's conformation and affect the accessibility of nearby reactive sites. For instance, the presence of the methyl group at C-6 could sterically hinder the approach of reagents to the adjacent nitrogen atom at position 5 or the carbon at position 7. nih.gov This combination of subtle electronic influence and steric presence makes the methyl group a critical component in defining the specific chemical personality of this compound.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| Methoxy (-OCH₃) | C-2 | Strong electron-donating (Resonance), Weak electron-withdrawing (Inductive) | Moderate |

| Methyl (-CH₃) | C-6 | Weak electron-donating (Inductive, Hyperconjugation) | Moderate |

Rationale for Comprehensive Investigation of this compound

A thorough investigation into this compound is prompted by several key factors, primarily stemming from identified gaps in the current scientific literature and the potential for this specific substitution pattern to unveil novel chemical properties and applications.

While the broader field of 1,5-naphthyridine chemistry is well-documented, a detailed examination of the literature reveals a significant lack of focused research on derivatives with the 2-methoxy-6-methyl substitution pattern. Much of the existing research on substituted 1,5-naphthyridines has concentrated on other substitution patterns, driven by specific therapeutic targets or material science applications. nih.govacs.org For instance, extensive work has been conducted on 2,8-disubstituted-1,5-naphthyridines as potential antimalarial agents. acs.org However, a comprehensive study dedicated to the synthesis, characterization, and reactivity of this compound is notably absent. This gap highlights the need for foundational research to fully map the chemical space of 1,5-naphthyridine derivatives.

Furthermore, existing synthetic methodologies for producing polysubstituted 1,5-naphthyridines often face challenges in terms of regioselectivity and the introduction of diverse functional groups. nih.gov The development of efficient and selective synthetic routes to compounds like this compound would represent a valuable addition to the synthetic chemist's toolkit.

The specific combination of a methoxy group at the 2-position and a methyl group at the 6-position is anticipated to confer unique electronic and steric properties to the 1,5-naphthyridine core. The electron-donating methoxy group and the weakly electron-donating methyl group can influence the electron density distribution across the aromatic system, potentially impacting its reactivity in electrophilic and nucleophilic substitution reactions.

A detailed study of this compound could provide valuable mechanistic insights into the influence of such substitution patterns on the fundamental reactivity of the 1,5-naphthyridine system. Moreover, the presence of these functional groups opens avenues for further chemical modifications, allowing for the synthesis of a library of novel derivatives. Given that various substituted naphthyridines have shown promise as antileishmanial agents and kinase inhibitors, a thorough investigation into the biological activity of this compound and its derivatives is warranted. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this outlined research is to conduct a comprehensive investigation into the chemical compound this compound. This will be achieved through the following key research aims:

To develop and optimize a robust and efficient synthetic pathway for the preparation of this compound. This will involve exploring and adapting known naphthyridine syntheses, such as the Skraup or Friedländer reactions, starting from appropriately substituted pyridine precursors. For instance, a potential route could involve the synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine from 6-methoxy-3-aminopyridine, followed by methoxylation. nih.gov

To perform a thorough spectroscopic and structural characterization of this compound. This will include the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography to unequivocally confirm its molecular structure.

To investigate the fundamental reactivity of the synthesized compound. This will involve exploring its behavior in various chemical transformations to understand the influence of the methoxy and methyl substituents on the reactivity of the 1,5-naphthyridine core.

To conduct preliminary computational studies to understand the electronic properties of the molecule. Theoretical calculations can provide insights into the electron distribution, molecular orbitals, and potential reactivity sites, complementing the experimental findings. nih.gov

To lay the groundwork for future investigations into the potential applications of this compound. This includes creating a foundation for subsequent studies in areas such as medicinal chemistry and materials science.

By achieving these objectives, this research aims to fill a significant gap in the existing literature and provide a valuable contribution to the field of heterocyclic chemistry.

Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Registry Number | 251295-04-2 |

| Appearance | (Predicted) Solid |

Data is based on general chemical database information.

Table 2: Potential Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Expected Key Signals |

|---|---|

| ¹H NMR | Aromatic protons on the naphthyridine core, a singlet for the methyl group, and a singlet for the methoxy group. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthyridine rings, the methyl carbon, and the methoxy carbon. |

| Mass Spectrometry (EI) | A molecular ion peak at m/z 174, along with characteristic fragmentation patterns. |

This data is hypothetical and would need to be confirmed by experimental analysis.

Properties

IUPAC Name |

2-methoxy-6-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-9-8(11-7)5-6-10(12-9)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNZKYJTJRISSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572884 | |

| Record name | 2-Methoxy-6-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251295-04-2 | |

| Record name | 2-Methoxy-6-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 6 Methyl 1,5 Naphthyridine

Precursor Synthesis and Building Block Strategies

The assembly of the 2-Methoxy-6-methyl-1,5-naphthyridine scaffold relies heavily on the availability of appropriately substituted precursors. These building blocks, often derived from pyridine (B92270), are meticulously designed to facilitate the subsequent cyclization reactions that form the bicyclic naphthyridine system.

Derivatization of Substituted Pyridines as Key Intermediates

The derivatization of substituted pyridines is a cornerstone in the synthesis of 1,5-naphthyridines. nih.gov This approach involves the strategic modification of a pyridine ring to introduce the necessary functional groups for the subsequent annulation reaction. For instance, a substituted pyridine bearing an amino group and other desired functionalities can serve as a key intermediate. The reactivity of these intermediates can be fine-tuned by the nature and position of the substituents on the pyridine ring, influencing the course and efficiency of the cyclization process. nih.govmdpi.com

A variety of synthetic transformations can be employed to derivatize pyridines, including nucleophilic and electrophilic substitutions, as well as cross-coupling reactions. researchgate.net These methods allow for the introduction of a wide range of substituents, providing access to a diverse array of 1,5-naphthyridine (B1222797) derivatives. The choice of derivatization strategy is often dictated by the desired substitution pattern of the final product and the compatibility of the functional groups with the subsequent reaction conditions.

Synthesis of 6-Methoxy-pyridin-3-ylamine and Related Precursors

A crucial precursor for the synthesis of this compound is 6-Methoxy-pyridin-3-ylamine. nih.govnih.gov This compound provides the necessary aminopyridine backbone with a methoxy (B1213986) group at a position that will ultimately become the 2-position of the naphthyridine ring. The synthesis of 6-Methoxy-pyridin-3-ylamine can be achieved through several routes. One common method involves the methoxylation of a suitably substituted chloropyridine, followed by the introduction or unmasking of the amino group. chemicalbook.com

For example, 3-amino-6-chloropyridazine (B20888) can be treated with sodium methoxide (B1231860) in methanol (B129727) under elevated temperature and pressure to yield 3-amino-6-methoxypyridazine. chemicalbook.com While this example illustrates the synthesis of a pyridazine (B1198779) derivative, similar principles apply to the synthesis of substituted pyridines. Another approach involves the nitration of a methoxypyridine derivative, followed by reduction of the nitro group to an amine. google.com The specific synthetic route chosen often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Classical Cyclization Approaches for 1,5-Naphthyridine Core Formation

The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions that form the second pyridine ring onto a pre-existing pyridine precursor. Several classical and modern synthetic methods have been adapted for this purpose.

Skraup-Type Reactions and their Adaptations for 1,5-Naphthyridine Synthesis

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted for the synthesis of 1,5-naphthyridines. nih.goviipseries.org This reaction typically involves the condensation of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. iipseries.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine ring system.

Modifications to the classical Skraup conditions have been developed to improve yields and accommodate a wider range of substrates. nih.gov For instance, different oxidizing agents and catalysts can be employed to promote the reaction. nih.gov The Skraup synthesis provides a direct and often efficient route to the 1,5-naphthyridine core, making it a valuable tool in the synthesis of compounds like this compound.

| Reaction | Reactants | Key Reagents | Product |

| Skraup Reaction | 3-Aminopyridine (B143674) derivative, Glycerol | Sulfuric acid, Oxidizing agent | 1,5-Naphthyridine derivative |

Friedländer Condensations and Related Annulation Reactions

The Friedländer annulation is another powerful method for the synthesis of quinolines and, by extension, 1,5-naphthyridines. nih.govresearchgate.netjk-sci.com This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a ketone or an ester. jk-sci.comorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base. jk-sci.com

In the context of 1,5-naphthyridine synthesis, a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position can be reacted with a suitable methylene-containing compound to construct the second pyridine ring. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted 1,5-naphthyridines by simply varying the starting materials. nih.govresearchgate.net

| Reaction | Reactants | Catalyst | Product |

| Friedländer Condensation | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | Quinolines/Naphthyridines |

Povarov Reaction and Other Cycloaddition Strategies

The Povarov reaction, an aza-Diels-Alder reaction, offers a modern and efficient approach to the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can then be oxidized to the corresponding aromatic 1,5-naphthyridines. nih.govmdpi.commdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from an aminopyridine and an aldehyde, with an electron-rich alkene or alkyne. mdpi.com

The Povarov reaction is often catalyzed by a Lewis acid and can proceed with high regio- and stereoselectivity. nih.govmdpi.com This method is particularly useful for the synthesis of complex and highly functionalized 1,5-naphthyridine derivatives. Other cycloaddition strategies, such as intramolecular Diels-Alder reactions, have also been employed in the synthesis of fused 1,5-naphthyridine systems. nih.gov

| Reaction | Reactants | Key Features | Product |

| Povarov Reaction | Aminopyridine, Aldehyde, Alkene/Alkyne | Lewis acid catalysis, [4+2] cycloaddition | Tetrahydro-1,5-naphthyridine derivative |

Modern Catalytic Approaches for Targeted Functionalization

Modern organic synthesis relies heavily on catalytic methods to achieve transformations that would otherwise be inefficient or impossible. For the 1,5-naphthyridine system, these approaches enable the precise construction of the heterocyclic core and the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in the synthesis of complex aromatic and heterocyclic systems. mdpi.com These reactions offer a versatile platform for constructing the 1,5-naphthyridine framework from simpler precursors.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method. researchgate.netnih.gov For instance, 8-bromo-2-methoxynaphthyridine has been coupled with 2-chlorophenylboronic acids to prepare 8-aryl-2-methoxynaphthyridine derivatives. nih.gov This highlights a common strategy where a halogenated naphthyridine is coupled with a boronic acid to build more complex structures. researchgate.net The reaction of 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids, catalyzed by palladium, has been shown to produce the desired coupled products in high yields. researchgate.net Similarly, a Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy nih.govbohrium.comnaphthyridine with pyridine-tris(1-methylethenyl)boroxin serves as a key step in the synthesis of more complex fused systems. nih.gov

The Stille coupling utilizes an organotin reagent and an organic halide. acs.org This reaction has been employed to create the 1,5-naphthyridine ring itself. In one approach, a chloronitropyridine was reacted with tributyl(1-ethoxyvinyl)tin, followed by a series of transformations including fluorination, condensation, and a nitro reduction-deoxobromination sequence, to yield the 1,5-naphthyridine ring. nih.gov The Stille reaction is also used to elaborate existing 1,5-naphthyridine cores; for example, coupling 2-(tri-n-butylstannyl)pyridine with chloro-substituted 1,5-naphthyridines to generate bidentate ligands. bohrium.comacs.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org While specific examples for the direct construction of this compound are not prevalent, the general methodology is applicable for coupling aryl and alkenyl partners to a pre-formed naphthyridine halide. nih.govwikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 1,5-Naphthyridine Synthesis

| Reaction | Coupling Partners | Catalyst Example | Key Feature | Reference(s) |

| Suzuki-Miyaura | Halogenated Naphthyridine + Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | High functional group tolerance, commercially available reagents. | researchgate.netnih.gov |

| Stille | Halogenated Naphthyridine + Organotin Reagent | Not specified in source | Used for both framework construction and functionalization. | nih.govbohrium.comacs.org |

| Negishi | Halogenated Naphthyridine + Organozinc Reagent | Ni(PPh₃)₄, Pd(0) complexes | Couples diverse carbon hybridization states (sp³, sp², sp). | nih.govwikipedia.org |

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic reagent or an organic halide. mdpi.com This strategy allows for the direct introduction of new functional groups onto the 1,5-naphthyridine ring.

One notable application is the regioselective direct C-H trifluoromethylation of 1,5-naphthyridines using perfluoroalkyltrimethylsilane. nih.gov This method provides a route to introduce fluorine-containing groups, which are of significant interest in medicinal chemistry. Direct arylation, which couples aryl halides directly with heteroarenes, is another powerful C-H activation strategy that serves as an alternative to Suzuki, Stille, and Negishi couplings. mdpi.com While the direct functionalization of the six-membered ring in fused heterocyclic systems can be challenging due to lower reactivity compared to five-membered rings, these methods represent a significant advancement in the field. mdpi.com

Intramolecular cyclization is a cornerstone strategy for the synthesis of the 1,5-naphthyridine core, often providing excellent control over regiochemistry. nih.gov These reactions typically involve constructing a suitably substituted pyridine precursor that can undergo ring closure to form the second pyridone ring.

A common approach involves a Heck reaction followed by cyclization. For example, a substituted aminopyridine can undergo a palladium-catalyzed Heck reaction with an acrylate, and the resulting intermediate then cyclizes to form a 1,5-naphthyridinone. nih.gov Another strategy involves the intramolecular [4+2] cycloaddition of aldimines formed from the condensation of a 3-aminopyridine with an aldehyde containing an ortho-alkenyl or ortho-alkynyl group. This reaction, often promoted by a Lewis acid, can yield fused tetrahydro-1,5-naphthyridines in a regio- and stereospecific manner. Subsequent aromatization can then lead to the final naphthyridine product. nih.gov Base-mediated intramolecular Michael additions have also been described, where a magnesium enolate undergoes cyclization to form new stereogenic centers. acs.org Gold-catalyzed intramolecular cyclization of 2-aminophenyl prop-2-yn-1-yl enaminones has been developed to construct related dihydro[c] nih.govacs.orgnaphthyridine systems through a 6-endo-dig cyclization and condensation sequence. rsc.org

Directed Chemical Modifications and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, further modifications can be made to introduce a variety of substituents and create extended derivatives with tailored properties.

Regioselective halogenation of the 1,5-naphthyridine ring provides valuable intermediates for subsequent functionalization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov Bromination and chlorination are common methods used to install a handle for these transformations.

Bromination of the 1,5-naphthyridine core can be carried out to produce intermediates that are then used in coupling reactions to append other molecular fragments. nih.gov For instance, 8-bromo-2-methoxynaphthyridine is a key intermediate that can undergo Suzuki-Miyaura coupling. nih.gov The synthesis of 4,8-disubstituted 1,5-naphthyridines has been achieved via Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine (B11799114) and corresponding boronic acids. bohrium.com Similarly, chlorination of hydroxy-1,5-naphthyridines can be performed to generate chloro derivatives. nih.gov These halogenated naphthyridines are then versatile substrates for various cross-coupling reactions, allowing for the synthesis of a wide array of extended derivatives. researchgate.net

Table 2: Examples of Halogenation and Subsequent Reactions

| Halogenation | Reagent Example | Intermediate | Subsequent Reaction | Product Type | Reference(s) |

| Bromination | Bromine in acetic acid | Bromo-1,5-naphthyridine | Suzuki-Miyaura Coupling | Aryl-substituted 1,5-naphthyridines | nih.govnih.gov |

| Chlorination | Not specified in source | Chloro-1,5-naphthyridine | Stille Coupling, Amination | Ligands, Amino-1,5-naphthyridines | nih.govbohrium.comacs.org |

Oxidation reactions of the 1,5-naphthyridine scaffold can target either the carbon skeleton or the nitrogen atoms. nih.gov The formation of N-oxides is a particularly useful transformation, as it can alter the reactivity of the heterocyclic ring. The nitrogen lone pairs in 1,5-naphthyridines can react with electrophilic reagents, similar to pyridine and quinoline. nih.gov Oxidation to the N-oxide can facilitate subsequent electrophilic substitution reactions, such as halogenation, at positions that might otherwise be unreactive. nih.gov For example, the incorporation of chlorine into the 1,5-naphthyridine ring may be favored by first forming the mono-N-oxide derivative using a peracid. nih.gov Furthermore, oxidation of a tetrahydro-1,5-naphthyridine derivative is a method to achieve aromatization to the final 1,5-naphthyridine product. nih.gov

Substitution and Functional Group Interconversion Strategies on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system allows for a variety of chemical transformations. The presence of the methoxy and methyl groups on the this compound backbone influences the regioselectivity of these reactions. A common and versatile strategy for introducing new functionalities involves the conversion of the 2-methoxy group into a more reactive leaving group, such as a chloro or tosyloxy group.

A key intermediate in the functionalization of this scaffold is the corresponding 2-hydroxy-6-methyl-1,5-naphthyridine. This can be synthesized from 6-methoxy-3-aminopyridine. nih.gov The hydroxyl group can then be converted to a chloro group, yielding 2-chloro-6-methyl-1,5-naphthyridine (B1625036), a versatile precursor for nucleophilic substitution reactions. nih.govsigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-methyl-1,5-naphthyridine is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the C2-position. The electron-withdrawing nature of the naphthyridine nitrogens facilitates the attack of nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloro-1,5-naphthyridine Derivatives

| Nucleophile | Reagents and Conditions | Product | Reference |

| Ammonia | NH₄OH, sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |

| Amines | R-NH₂, microwave irradiation | 2-(Alkylamino)-1,5-naphthyridines | nih.gov |

| 3-(2-nitro-1-imidazolyl)-propylamine | - | 4-Amino-1,5-naphthyridine derivative | nih.gov |

This table presents generalized reactions on the 1,5-naphthyridine core, which are applicable to the 6-methyl substituted analog.

Functional Group Interconversion

Beyond direct substitution, functional groups on the naphthyridine core can be interconverted. For instance, the 2-methoxy group can be demethylated to the corresponding 2-hydroxy-1,5-naphthyridine (a naphthyridinone), which exists in tautomeric equilibrium. This hydroxyl group can then be functionalized further.

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of structural analogs of this compound is crucial for understanding how different substituents at various positions on the naphthyridine ring affect its biological activity. This process, known as establishing a Structure-Activity Relationship (SAR), guides the design of more potent and selective compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating a diverse library of analogs from a common intermediate like 2-chloro-6-methyl-1,5-naphthyridine. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis

| Reaction Type | Coupling Partner | Catalyst/Ligand | Potential Product |

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, base | 2-Aryl/heteroaryl-6-methyl-1,5-naphthyridine |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 2-Alkenyl-6-methyl-1,5-naphthyridine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, base | 2-Amino-6-methyl-1,5-naphthyridine derivative |

This table outlines potential synthetic strategies for generating analogs of this compound based on established methodologies for the 1,5-naphthyridine scaffold.

SAR studies on related naphthyridine series have shown that the nature and position of substituents significantly impact cytotoxicity and other biological activities. For instance, in a series of naphthyridine derivatives, the introduction of methyl groups at specific positions on a C-2 substituent ring was found to influence activity against various cancer cell lines. nih.gov While specific SAR data for this compound analogs is not extensively published, the general principles of modifying the C2 and other positions on the naphthyridine core are applicable. The synthesis of a library of analogs with varied substituents at the C2-position (e.g., different amines, ethers, and carbon-linked groups) and modifications at the C6-methyl group would be a rational approach to explore the SAR of this particular scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 Methyl 1,5 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of the compound's constitution, including the specific substitution pattern on the naphthyridine core.

One-dimensional NMR provides fundamental information about the chemical environment of the individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methoxy-6-methyl-1,5-naphthyridine is expected to show distinct signals for the aromatic protons on the naphthyridine ring, as well as singlets for the methoxy (B1213986) and methyl substituents. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-donating methyl group, as well as the deshielding effects of the ring nitrogen atoms. Protons on the pyridine (B92270) ring bearing the methoxy group will appear in a different region compared to the protons on the pyridine ring with the methyl group. The coupling constants (J) between adjacent protons would reveal their connectivity. For instance, protons in a vicinal relationship (on adjacent carbons) will show coupling, appearing as doublets, while isolated protons will appear as singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display signals for the two substituent carbons (methoxy and methyl) and the ten carbons of the naphthyridine core. The chemical shifts of the ring carbons are diagnostic. The carbon attached to the methoxy group (C-2) would be significantly shifted downfield due to the oxygen's electronegativity. Quaternary carbons (those without attached protons, such as C-6, C-8a, and C-4a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar substituted naphthyridine and pyridine systems. mdpi.comnih.govorganicchemistrydata.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~163.0 |

| 3 | ~6.8 (d, J ≈ 8.5 Hz) | ~110.0 |

| 4 | ~7.9 (d, J ≈ 8.5 Hz) | ~138.0 |

| 4a | - | ~145.0 |

| 5 | - | - |

| 6 | - | ~158.0 |

| 7 | ~7.5 (d, J ≈ 8.8 Hz) | ~122.0 |

| 8 | ~8.1 (d, J ≈ 8.8 Hz) | ~135.0 |

| 8a | - | ~150.0 |

| -OCH₃ | ~4.0 (s) | ~54.0 |

| -CH₃ | ~2.6 (s) | ~25.0 |

| Note: These are estimated values. Actual experimental values may vary. 'd' denotes a doublet, 's' denotes a singlet, and 'J' is the coupling constant in Hz. |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-7 and H-8, confirming the proton connectivity within each of the two pyridine rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning the signals of protonated carbons. For example, the proton signal at ~6.8 ppm would show a cross-peak to the carbon signal at ~110.0 ppm, assigning these to H-3 and C-3, respectively. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is critical for connecting the molecular fragments and positioning the substituents. Key correlations would include:

The methoxy protons (~4.0 ppm) to the C-2 carbon (~163.0 ppm).

The methyl protons (~2.6 ppm) to the C-6 carbon (~158.0 ppm) and the adjacent C-7 carbon (~122.0 ppm).

The H-4 proton to the C-2, C-4a, and C-8a carbons, which helps to piece together the fused ring system. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. rsc.org For a planar molecule like this, NOESY can confirm the substitution pattern by showing correlations between protons on substituents and nearby ring protons. For instance, a NOESY correlation would be expected between the methoxy protons and the H-3 proton, and between the methyl protons and the H-7 proton, providing definitive evidence for their respective positions. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀N₂O. HRMS can distinguish this from other potential formulas with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Calculated Exact Mass | 174.07931 u |

| Monoisotopic Mass | 174.07931 u |

An experimental HRMS measurement yielding a mass very close to the calculated value (typically within 5 ppm) would unequivocally confirm the molecular formula.

In the mass spectrometer, molecules can break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information that complements other spectroscopic data. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give a stable cation.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group.

Cleavage of the methyl group at the C-6 position.

Fission of the naphthyridine ring system, which can produce a variety of charged fragments characteristic of pyridine and substituted pyridine rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would show characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.org

The expected vibrational frequencies for key functional groups are summarized below, based on data for related compounds like 2-methoxy-6-methyl pyridine. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | FT-IR, Raman |

| C=N/C=C Ring Stretch | 1650 - 1450 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1275 - 1200 | FT-IR (strong) |

| C-O-C Symmetric Stretch | 1075 - 1020 | Raman (strong) |

| Ring Breathing/Deformation | 1000 - 700 | FT-IR, Raman |

Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure of molecules like this compound. Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to various excited states, while fluorescence spectroscopy investigates the emission of light as the molecule relaxes from the lowest singlet excited state back to the ground state.

The UV-Vis absorption spectra of 1,5-naphthyridine (B1222797) derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthyridine core. For instance, the introduction of a methoxy and a methyl group, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,5-naphthyridine due to the electron-donating effects of these groups.

The fluorescence properties of 1,5-naphthyridine derivatives, including their emission wavelengths, quantum yields, and lifetimes, are also highly dependent on their molecular structure and environment. Generally, fused aromatic systems like naphthyridines can exhibit fluorescence, and the presence of electron-donating groups can enhance fluorescence intensity. However, some derivatives may be non-fluorescent. researchgate.net A detailed study of the photophysical properties of this compound would be necessary to fully characterize its emissive behavior.

Table 1: Illustrative Electronic Absorption Data for a Related Pyridine Derivative

| Solvent | λmax (nm) |

| Water | 290, 355 |

| Ethanol | 288, 353 |

| Acetonitrile | 285, 349 |

| Dichloromethane | 286, 350 |

Data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a related heterocyclic compound, demonstrating solvent-dependent shifts in absorption maxima. researchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its supramolecular organization.

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by other techniques such as vapor diffusion or cooling crystallization. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. The positions and intensities of these reflections are then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While a crystal structure for this compound is not available in the reviewed literature, analysis of related naphthyridine derivatives provides a clear indication of the structural information that can be obtained. For example, the crystal structure of 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine has been determined, revealing the planarity of the naphthyridine ring system and the orientation of the substituent groups. researchgate.net

A crystallographic study of this compound would be expected to reveal:

The precise bond lengths and angles of the 1,5-naphthyridine core and its substituents.

The conformation of the methoxy group relative to the aromatic ring.

The planarity of the bicyclic system.

The nature of intermolecular interactions, such as π-π stacking or hydrogen bonding (if applicable), which dictate the packing of the molecules in the crystal lattice. These interactions are crucial in understanding the supramolecular chemistry of the compound.

Table 2: Representative Crystallographic Data for a Naphthyridine Derivative

| Parameter | Value |

| Compound Name | 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine |

| Formula | C16H14N2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.903(2) |

| b (Å) | 7.217(2) |

| c (Å) | 26.071(8) |

| β (°) | 93.023(4) |

| V (ų) | 1296.9(7) |

Data from the crystal structure of a related 1,8-naphthyridine (B1210474) derivative. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (If Applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. While this compound itself is not chiral, the introduction of a chiral center, for instance, through the incorporation of a chiral substituent, would render the resulting derivative amenable to chiroptical analysis.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This provides information about the stereochemistry and conformation of chiral molecules in solution. ORD, on the other hand, measures the rotation of the plane of plane-polarized light as a function of wavelength.

The application of CD and ORD would be crucial for:

Determining the absolute configuration of a chiral derivative of this compound.

Studying conformational changes in solution.

Investigating interactions with other chiral molecules.

Although no specific studies on chiral derivatives of this compound were found, the principles of chiroptical spectroscopy are well-established for other chiral heterocyclic systems. The combination of experimental CD/ORD data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide a powerful tool for the unambiguous assignment of absolute stereochemistry.

Computational and Theoretical Investigations of 2 Methoxy 6 Methyl 1,5 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed electronic and structural information.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Methoxy-6-methyl-1,5-naphthyridine, a DFT study would typically be performed using a basis set such as 6-311++G(d,p) to obtain a detailed description of its electronic characteristics. digitallibrary.co.in

Electronic Structure: DFT calculations would elucidate the distribution of electron density, revealing the most electron-rich and electron-deficient regions of the molecule. This is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. digitallibrary.co.in For related heterocyclic compounds, these calculations have been used to show how charge transfer can occur within the molecule. digitallibrary.co.in

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the inverse. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile.

A hypothetical table of such calculated descriptors is shown below to illustrate the typical output of such a study.

| Parameter | Formula | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Global tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Quantum chemical methods can predict spectroscopic data, which is invaluable for confirming experimental findings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. digitallibrary.co.in These calculated shifts, when compared to experimental data, can help to confirm the proposed structure of this compound. While experimental NMR data for this compound is mentioned in the literature, the raw data or a computational comparison is not provided.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. digitallibrary.co.in This analysis would reveal the electronic transitions responsible for the molecule's absorption of light, often related to π→π* and n→π* transitions within the aromatic system.

Even seemingly rigid molecules like this compound can have conformational flexibility, particularly concerning the orientation of the methoxy (B1213986) group. A conformational analysis would involve systematically rotating the relevant dihedral angles (e.g., the C-C-O-C of the methoxy group) and calculating the relative energy of each conformation. This process generates a potential energy surface, identifying the lowest-energy (most stable) conformation and the energy barriers to rotation.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore its behavior in a biological or solution-phase environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve:

Selecting a relevant protein target. The naphthyridine scaffold is a known "privileged structure" found in compounds targeting various enzymes like kinases or bacterial proteins.

Using a docking program (e.g., AutoDock, Glide) to place the molecule into the active site of the protein.

Scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The result is a "docking score," often in kcal/mol, which estimates the binding affinity. Studies on other naphthyridine derivatives have used docking to identify potential inhibitors of bacterial enzymes like dehydrosqualene synthase (CrtM).

A hypothetical docking results table might look like this:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | LYS76, GLU91 | Hydrogen Bond |

| LEU130, VAL23 | Hydrophobic | ||

| Example Bacterial Enzyme | -7.9 | TYR188 | π-π Stacking |

| SER101, ASP102 | Hydrogen Bond |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. Following a docking study, an MD simulation would be run on the protein-ligand complex. This simulation would:

Assess the stability of the predicted binding pose. By simulating the movements of all atoms over a period (e.g., 100 nanoseconds), researchers can see if the ligand remains stably bound in the active site.

Explore the conformational flexibility of both the ligand and the protein upon binding.

Analyze the effect of solvent (typically water) on the stability of the complex and the key intermolecular interactions.

These simulations provide a more realistic and dynamic picture of the binding event than the static snapshot provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are powerful computational tools used to correlate the structural or property descriptors of a set of compounds with their biological activity or chemical properties. These models are instrumental in drug discovery and materials science for predicting the behavior of new molecules.

For the naphthyridine scaffold, QSAR modeling has been effectively used to design new derivatives and predict their biological activities. A notable example is the development of 2D-QSAR models for a series of naphthyridine derivatives to predict their inhibitory activity against HIV-1 integrase, a key enzyme for viral replication. researchgate.net These studies aim to establish a mathematical relationship between the physicochemical properties of the molecules and their biological potency, typically expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net

Different computational procedures, such as stepwise-Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), have been applied to generate predictive models. researchgate.net These models revealed that descriptors related to polarizability, electronegativity, and the presence of specific functional groups like aromatic nitrogens are crucial for the inhibitory activity of naphthyridine compounds. researchgate.net The combination of quantum-mechanical and molecular-mechanical descriptors has been shown to improve the predictive power of these models. researchgate.net The results from such studies provide a rational basis for designing more potent naphthyridine-based inhibitors. researchgate.net

| QSAR Model | Training Set R² | Test Set R² |

|---|---|---|

| Stepwise-MLR | 0.848 | 0.521 |

| Consensus Stepwise-MLR | 0.862 | 0.651 |

| GA-PLS-MLR | 0.709 | 0.502 |

| Consensus GA-PLS-MLR | 0.751 | 0.775 |

CoMFA and CoMSIA are 3D-QSAR techniques that provide detailed insights into the steric and electrostatic interactions between a ligand and its target receptor. These methods have been applied to various naphthyridine derivatives to understand the structural requirements for high binding affinity.

A study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, which act as selective agonists for the cannabinoid receptor 2 (CB2), employed CoMFA and CoMSIA to identify key structural features influencing their binding. nih.gov The CoMSIA model, in particular, proved to be highly predictive. nih.gov The analysis generates 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. These maps offer valuable guidance for the synthesis of new analogues with improved affinity and selectivity. nih.gov

| Parameter | Value |

|---|---|

| Non-cross-validated R² (r²ncv) | 0.84 |

| Cross-validated R² (r²cv) | 0.619 |

| Standard Error of Estimate (SEE) | 0.369 |

| Predictive R² (r²pred) | 0.75 |

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transient species like intermediates and transition states. This knowledge is fundamental for optimizing reaction conditions and designing novel synthetic routes.

Transition state analysis is a cornerstone of computational reaction chemistry. Methodologies like the Unified Reaction Valley Approach (URVA) can be used to analyze the reaction path and partition it into distinct phases, revealing hidden intermediates and transition states that govern the reaction's progress. acs.org

For naphthyridine synthesis, computational studies have provided crucial mechanistic insights. In the Friedländer reaction for synthesizing 1,8-naphthyridines, quantum chemical calculations have been used to propose a plausible reaction mechanism. acs.org These calculations can determine the Gibbs free energies and enthalpies of reactants, intermediates, and transition states, identifying the rate-determining steps. acs.org Non-covalent interaction (NCI) analysis of the transition states can reveal the importance of stabilizing forces, such as hydrogen bonds, which can lower the reaction's activation energy barrier. acs.orgnih.gov In another example, the selective trifluoromethylation of 1,5-naphthyridine (B1222797) was found to proceed through a six-membered transition state involving dual activation by hydrogen fluoride. nih.gov

Computational methods are widely used to support experimental findings on the use of naphthyridine derivatives as corrosion inhibitors, particularly for steel in acidic environments. dntb.gov.uaresearchgate.net These studies help elucidate the inhibition mechanism at the molecular level. daneshyari.com

Quantum chemical calculations and molecular dynamics simulations suggest that naphthyridine derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective film. dntb.gov.uadaneshyari.com The nitrogen atoms and the π-electrons of the naphthyridine ring system play a crucial role in this adsorption process, often involving the formation of coordinate bonds with the empty d-orbitals of iron atoms on the steel surface. researchgate.nettaylorfrancis.com Potentiodynamic polarization studies, supported by computational data, indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. daneshyari.comnih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. dntb.gov.uadaneshyari.com The inhibition efficiency is found to increase with the concentration of the naphthyridine derivative. daneshyari.com

| Inhibitor | Concentration (mol/L) | Maximum Inhibition Efficiency (%) |

|---|---|---|

| NTD-1 | - | 96.1 |

| NTD-2 | - | 97.4 |

| NTD-3 | 4.11 x 10⁻⁵ | 98.7 |

Molecular Mechanisms of Biological Interaction and Target Engagement of 2 Methoxy 6 Methyl 1,5 Naphthyridine Derivatives in Vitro Focus

Interaction with DNA and DNA-Interacting Enzymes

A primary mode of action for many anticancer agents is the disruption of DNA integrity and function. Derivatives of the 1,5-naphthyridine (B1222797) core have been shown to engage with DNA through multiple mechanisms, including the inhibition of essential enzymes that maintain DNA topology and direct intercalation between base pairs.

DNA topoisomerases are crucial enzymes that regulate the overwinding and underwinding of DNA, making them vital for DNA replication and transcription. Their inhibition is a well-established strategy in cancer chemotherapy.

Topoisomerase I (Top1) Inhibition: Certain complex derivatives of the 1,5-naphthyridine skeleton, specifically dibenzo[c,h] nih.govnih.govnaphthyridinediones, have been designed and evaluated as potent Topoisomerase I (Top1) inhibitors. nih.gov These compounds are engineered based on the structure of other known Top1 inhibitors, like indenoisoquinolines. nih.gov The proposed mechanism of action for these derivatives involves the stabilization of the Top1-DNA cleavage complex. nih.gov By binding to this transient intermediate, the inhibitors prevent the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. nih.gov Unlike some other classes of Top1 inhibitors, certain fused tetracyclic naphthyridine systems have demonstrated greater chemical stability and a slower reversibility of the ternary complexes they form with DNA and the enzyme. nih.gov Phenyl- and indeno-1,5-naphthyridine derivatives have also been synthesized and shown to possess Top1 inhibitory effects. nih.gov

DNA Gyrase Inhibition: While TopI and TopII are the primary targets in human cells, DNA gyrase, a type II topoisomerase found in bacteria, is a key target for antibacterial agents. Some derivatives of the isomeric 1,8-naphthyridine (B1210474) scaffold are known to be potent inhibitors of bacterial DNA gyrase, a mechanism exemplified by nalidixic acid. mdpi.com These compounds function by blocking the A subunit of the enzyme, thereby inhibiting bacterial DNA replication. mdpi.com Molecular docking and in vitro assays have confirmed that certain brominated 1,8-naphthyridine derivatives and those with a piperazine (B1678402) moiety are strong inhibitors of DNA gyrase. mdpi.comnih.gov Although this activity is well-documented for the 1,8-naphthyridine isomer, it highlights the potential of the broader naphthyridine chemical space to generate effective DNA gyrase inhibitors.

The table below summarizes the inhibitory activities of representative naphthyridine derivatives against DNA topoisomerases.

| Derivative Class | Target Enzyme | Mechanism of Action | Reference |

| Dibenzo[c,h] nih.govnih.govnaphthyridinediones | Topoisomerase I | Stabilization of the Top1-DNA cleavage complex | nih.gov |

| Phenyl- and Indeno-1,5-naphthyridines | Topoisomerase I | Inhibition of Top1 activity | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acids | DNA Gyrase | Inhibition of the A subunit, blocking DNA replication | mdpi.com |

| Fluoroquinolone-like 1,8-Naphthyridines | DNA Gyrase | Strong interaction with and inhibition of the enzyme | nih.gov |

DNA intercalation is another significant mechanism by which small molecules can interfere with DNA processes. This involves the insertion of a planar molecule between the base pairs of the DNA double helix. This binding mode can distort the DNA structure, interfering with transcription and replication and potentially leading to DNA damage.

Anti-Proliferative Mechanisms in Cellular Models

The ultimate goal of targeting DNA and its associated enzymes is often to halt the uncontrolled proliferation of cancer cells. The efficacy of 1,5-naphthyridine derivatives has been evaluated in a variety of human cancer cell lines, revealing their ability to modulate key cellular pathways, arrest the cell cycle, and induce programmed cell death.

Derivatives of the 1,5-naphthyridine scaffold have shown significant anti-proliferative activity against a range of human cancer cell lines. For instance, pyrazolo-naphthyridine derivatives have been found to be highly active against cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.govnih.govstrath.ac.uk In one study, specific compounds from this class exhibited IC₅₀ values in the low micromolar range, such as 6.4 µM against HeLa cells and 2.03 µM against MCF-7 cells for the most active compounds. nih.gov Furthermore, various phenyl- and indeno-1,5-naphthyridine derivatives demonstrated antiproliferative activity against human colon cancer cells (COLO 205). nih.gov The broad applicability is also seen in studies of related heterocyclic structures, which show activity against cell lines such as the colon carcinoma WiDr line. japsonline.com

The table below presents the cytotoxic activity of selected naphthyridine derivatives against various cancer cell lines.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo-naphthyridine (Compound 5j) | HeLa (Cervical Cancer) | 6.4 ± 0.45 | nih.gov |

| Pyrazolo-naphthyridine (Compound 5k) | MCF-7 (Breast Cancer) | 2.03 ± 0.23 | nih.gov |

| 1,8-Naphthyridine (Compound 10c) | MCF-7 (Breast Cancer) | 1.47 | researchgate.net |

| 1,8-Naphthyridine (Compound 8d) | MCF-7 (Breast Cancer) | 1.62 | researchgate.net |

| Indeno-1,5-naphthyridines | COLO 205 (Colon Cancer) | Activity Reported | nih.gov |

A key consequence of the DNA-damaging and anti-proliferative effects of these compounds is the perturbation of the cell cycle and the induction of apoptosis.

Cell Cycle Arrest: Treatment of cancer cells with pyrazolo-naphthyridine derivatives has been shown to cause a cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA is replicated, thus halting proliferation. This effect is a common outcome for agents that cause DNA damage, as it allows the cell time to repair the damage before proceeding with division. In some cases, related compounds have been observed to induce arrest at the G2/M phase, indicating that the specific phase of arrest can depend on the compound's structure and the cell type. mdpi.com

Apoptosis Induction: Following cell cycle arrest, if the cellular damage is too severe to be repaired, the cell is directed towards apoptosis. Pyrazolo-naphthyridine derivatives have been confirmed to be potent inducers of apoptosis in both HeLa and MCF-7 cells. nih.govstrath.ac.uk The molecular mechanism involves the mitochondrial pathway of apoptosis, which is evidenced by several key observations:

Increased Oxidative Stress: Treatment with these compounds leads to the generation of reactive oxygen species (ROS). nih.gov

Decreased Mitochondrial Membrane Potential: A key indicator of mitochondrial dysfunction and commitment to apoptosis. nih.govstrath.ac.uk

Activation of Caspases: Increased levels of activated caspase-9 and caspase-3/7, which are critical executioner enzymes in the apoptotic cascade, have been measured following treatment. nih.govstrath.ac.uk

Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation, have also been observed through fluorescence microscopy using stains like DAPI and propidium (B1200493) iodide. nih.gov

Antimitotic agents represent another major class of anticancer drugs that work by disrupting the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation during cell division. These agents can either inhibit the polymerization of tubulin into microtubules or prevent their depolymerization. While some pyrazole-containing compounds (not fused to a naphthyridine ring) have been shown to inhibit tubulin polymerization and induce mitotic arrest, there is currently limited direct evidence linking 1,5-naphthyridine derivatives to this specific mechanism of action. nih.govmdpi.com Research on other heterocyclic compounds has shown that not all cytotoxic agents affect tubulin polymerization, suggesting that this is a distinct mechanism from DNA-targeting effects. mdpi.com Therefore, while derivatives of 2-methoxy-6-methyl-1,5-naphthyridine show clear anti-proliferative effects through DNA interaction and apoptosis induction, their potential role as antimitotic agents via microtubule interaction remains an area for future investigation.

Antimicrobial Target Elucidation and Molecular Interactions

The antimicrobial properties of 1,5-naphthyridine derivatives are primarily attributed to their ability to interfere with crucial bacterial cellular processes, most notably DNA replication.

Derivatives of 1,5-naphthyridine have demonstrated significant activity against a range of bacterial pathogens. Notably, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives function as novel bacterial topoisomerase inhibitors (NBTIs). mdpi.com These compounds are effective against both Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov Their mechanism involves targeting bacterial type II topoisomerases, which leads to a bactericidal effect. nih.gov While potent against S. aureus and E. coli, some derivatives have shown weaker activity against Pseudomonas aeruginosa. mdpi.com

The antimicrobial spectrum is influenced by the substitution pattern on the naphthyridine core. For instance, the introduction of a guanidinomethyl substituent at the 5-position of a 2-phenyl-1,5-naphthyridine (B11899161) scaffold resulted in a notable increase in antibacterial activity against both MRSA and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

| Compound/Derivative Class | S. aureus (MIC) | E. coli (MIC) | P. aeruginosa (MIC) | Reference |

|---|---|---|---|---|

| 3-Fluoro-6-methoxy-1,5-naphthyridine derivatives (general) | Potent Activity | Potent Activity | Weaker Activity | mdpi.com |

| N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine | 8.0 µg/mL (MSSA & MRSA) | Not Reported | Not Reported | scilit.com |

| 2-(4-t-butylphenyl)-5-(guanidinomethyl)-1,5-naphthyridine | 4 µg/mL (MRSA) | 16 µg/mL | >64 µg/mL | nih.gov |

The primary molecular targets for the antibacterial action of many 1,5-naphthyridine derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. The first naphthyridine antibacterial, nalidixic acid, functions by inhibiting the A subunit of DNA gyrase. mdpi.com

More advanced derivatives, such as the 3-fluoro-6-methoxy-1,5-naphthyridines, are dual inhibitors, targeting both enzymes. mdpi.com This dual-targeting capability is advantageous as it can slow the development of bacterial resistance. Molecular docking studies suggest that these inhibitors bind to the enzyme-DNA cleavage complex in a manner similar to quinolone antibiotics but at a distinct site, meaning they are not subject to existing quinolone resistance mechanisms. researchgate.netrsc.org The 6-methoxy group, in particular, has been shown to be a preferred substituent for enhancing topoisomerase IV inhibitory activity. nih.gov The interaction involves the Left-Hand Side (LHS) moiety of the inhibitor, typically the bicyclic naphthyridine system, intercalating between DNA base pairs at the cleavage site. nih.gov

Antimalarial Mode of Action at the Molecular Level

Certain 2,8-disubstituted-1,5-naphthyridine derivatives have been identified as potent antimalarial agents, operating through a dual mechanism of action that targets the parasite at different points in its lifecycle within the red blood cell.

During its growth in red blood cells, the Plasmodium parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin. nih.gov A primary mode of action for several 2,8-disubstituted-1,5-naphthyridines is the inhibition of this hemozoin formation. acs.orgnih.gov By preventing heme crystallization, the compounds cause a buildup of toxic "free" heme within the parasite, leading to oxidative damage and cell death. nih.gov This mechanism is shared by established antimalarials like chloroquine. nih.gov

In addition to hemozoin inhibition, this class of 1,5-naphthyridines also targets Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.orgnih.govnih.gov PfPI4K is a lipid kinase essential for parasite development and invasion of host cells. The ability of these compounds to inhibit both hemozoin formation and PfPI4K provides a powerful dual-pronged attack against the parasite, potentially reducing the likelihood of resistance development. nih.gov

| Compound Class | Target | Reported IC50 | Reference |

|---|---|---|---|

| 2,8-disubstituted-1,5-naphthyridines | Hemozoin Formation | Activity demonstrated | nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | PfPI4K | Potent Inhibition | acs.orgnih.gov |

The molecular mechanism of 2,8-disubstituted-1,5-naphthyridine derivatives differs significantly from that of the 8-aminoquinoline (B160924) antimalarial, primaquine. While the naphthyridines act primarily by inhibiting hemozoin formation and PfPI4K, primaquine's mode of action is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS). drugbank.compatsnap.com

Primaquine is metabolized by host enzymes, such as cytochrome P450 2D6 (CYP2D6), into electrophilic metabolites. patsnap.com These metabolites can redox cycle, leading to the production of ROS which induces oxidative stress, damaging parasite membranes, DNA, and mitochondrial function. patsnap.comresearchgate.net This mechanism is particularly effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale. In contrast, the naphthyridine derivatives' inhibition of hemozoin crystallization is a direct action against the blood stages of the parasite. nih.govnih.gov This fundamental difference in molecular targets and mechanisms highlights the potential for 1,5-naphthyridine derivatives to act as novel antimalarial agents that are not compromised by resistance mechanisms affecting older drugs.

Structure-Activity Relationship (SAR) Studies for Molecular Target Affinity and Selectivity

SAR studies have been crucial in optimizing the 1,5-naphthyridine scaffold for both antimicrobial and antimalarial activity.

For antimicrobial derivatives , SAR studies on NBTIs have highlighted several key features. The 1,5-naphthyridine core serves as an effective Left-Hand Side (LHS) moiety that intercalates with bacterial DNA. nih.gov Fluorination at the 3-position and a methoxy (B1213986) group at the 6-position of the naphthyridine ring are generally favorable for potent dual inhibition of DNA gyrase and topoisomerase IV. mdpi.comnih.gov Modifications to linkers and Right-Hand-Side (RHS) moieties are also critical. For instance, in a series of oxabicyclooctane-linked NBTIs, a single hydroxyl substitution at the benzylic or homobenzylic position of the linker was found to be preferable for potency and spectrum. rsc.org

Influence of Methoxy and Methyl Substituents on Molecular Recognition

While direct and extensive molecular recognition studies on the specific parent compound this compound are not widespread in publicly available literature, the influence of its constituent methoxy and methyl groups can be inferred from studies on related naphthyridine derivatives. These substituents modulate the electronic, steric, and hydrophobic properties of the molecule, which are key determinants of ligand-receptor interactions.

The methoxy group (-OCH₃) at the C-2 position is a strong electron-donating group due to resonance, which can increase the electron density of the pyridine (B92270) ring system. This alteration in electronic distribution can influence hydrogen bonding capabilities and pi-stacking interactions with amino acid residues in a target protein's binding pocket. For instance, the nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors, and their basicity can be fine-tuned by substituents like the methoxy group.

The methyl group (-CH₃) at the C-6 position primarily contributes to the molecule's steric profile and hydrophobicity. In structure-activity relationship studies of other naphthyridine series, the position of methyl substituents has been shown to be critical for biological activity. For example, in one study on cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions resulted in more active compounds compared to those substituted at the C-5 position. nih.gov This suggests that the methyl group may fit into a specific hydrophobic pocket within the target protein, enhancing binding affinity through favorable van der Waals interactions. Conversely, placing a bulky group where it is not tolerated can lead to steric hindrance, preventing optimal binding. nih.gov

Furthermore, QSAR studies on other series have indicated that introducing hydrophobic groups, such as a methyl group, can be favorable for activity against certain cell lines. nih.gov The combination of the electron-donating methoxy group and the hydrophobic methyl group creates a unique physicochemical profile that dictates the potential biological targets and binding affinity of its derivatives.

Impact of Derivatization on Ligand-Receptor Binding Profiles

The derivatization of the 1,5-naphthyridine core is a key strategy for developing potent and selective inhibitors for various biological targets. By chemically modifying the scaffold, researchers can optimize the molecule's fit and interactions within a specific receptor's binding site. A prominent example is the development of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5), a key target in oncology. nih.gov